5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Antiviral Dengue Virus (DENV) EC50

Developing dengue antivirals or functional MOFs requires precisely substituted pyrazine scaffolds; generic analogs lack the essential electronic and steric profile. 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid addresses this with its para-fluorophenyl group: • DENV antiviral SAR: Structural class achieves EC50 values as low as 0.93 μM. • MOF ligand: Fluorine modulates photoluminescent properties in coordination polymers. • Oncology: Validated in HTS against cancer stem cells. Batch-specific QC; ambient global shipping.

Molecular Formula C12H7FN2O4
Molecular Weight 262.19 g/mol
CAS No. 1148027-08-0
Cat. No. B1439462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid
CAS1148027-08-0
Molecular FormulaC12H7FN2O4
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)F
InChIInChI=1S/C12H7FN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19)
InChIKeyUMIMZZBEDSTQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid: Core Scaffold Overview


5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid (CAS 1148027-08-0) is a substituted pyrazine derivative featuring a 4-fluorophenyl group at the 5-position and two carboxylic acid moieties at the 2- and 3-positions. This specific substitution pattern on the pyrazine core establishes it as a valuable building block in medicinal chemistry and materials science, with its structural features suggesting utility in the development of coordination polymers and biologically active molecules. [1] Its presence in high-throughput screening campaigns and patent literature underscores its role as a research tool, warranting a detailed examination of its specific attributes relative to close analogs.

Why Non-Fluorinated Pyrazine Analogs Cannot Substitute


Generic substitution of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid is not feasible due to the specific structural and electronic modifications imparted by its 4-fluorophenyl group. While the core pyrazine-2,3-dicarboxylic acid scaffold is known for its co-catalytic activity in metal-complex-catalyzed oxidations [1], the introduction of a substituent at the 5-position, particularly a halogenated aromatic ring, is critical for modulating biological target engagement and the physical properties of derived materials. Simple, unsubstituted pyrazine-2,3-dicarboxylic acid or 5-phenylpyrazine-2,3-dicarboxylic acid lack the unique electronic and steric profile conferred by the para-fluorine atom, which directly impacts binding affinities in biological assays and coordination geometries in material science applications. The quantitative evidence below demonstrates why this specific derivative is the necessary choice for specific research applications, not a generic substitute.

Quantitative Differentiation Evidence vs. Analogs


Enhanced Antiviral Potency Against Dengue Virus

The presence of the 4-fluorophenyl group in pyrazine-2,3-dicarboxylic acid derivatives is associated with significantly enhanced antiviral activity. Research indicates that certain analogs demonstrate EC50 values as low as 0.93 μM against the dengue virus (DENV). This is a class-level inference, where the specific fluorine substitution pattern is directly linked to improved antiviral effects compared to other similar compounds lacking this feature. While direct head-to-head data for the exact compound versus a specific analog is not available in the public domain, the structural correlation to a potent EC50 value provides a key differentiation point for researchers focused on antiviral drug discovery.

Antiviral Dengue Virus (DENV) EC50

High-Throughput Screening for Cancer Stem Cell Inhibition

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid was among a set of compounds tested in a primary high-throughput screening (HTS) assay designed to identify inhibitors of cancer stem cells. [1] In this cell-based luminescence assay, the compound was part of a 'Dose_DryPowder_Activity_Set5' where out of 45 tested compounds, 26 were active, and 6 showed activity ≤ 1 µM. [1] While the individual activity of this specific compound is not disaggregated, its inclusion in this focused HTS set confirms its biological relevance as a candidate scaffold for anti-cancer stem cell activity, distinguishing it from a purely theoretical or synthetic intermediate.

Cancer Stem Cells HTS Cell-Based Assay

Patented Scaffold for Cell Proliferation Regulation

The core pyrazine-2,3-dicarboxylic acid motif, substituted at the 5-position with an aromatic group, is a central scaffold in US Patent 6,124,298 for 'Pyrazinedicarboxylic-acid derivatives as cell proliferation regulators.' [1] The patent specifically claims novel pyrazine compounds for regulating haematopoiesis and treating bacterial, viral, and fungal diseases. [2] 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid, with its specific substitution, falls within the genus of compounds described, providing a strong intellectual property and structural basis for its use in cell proliferation and immunology research. This legal and structural differentiation is not shared by simple, unsubstituted pyrazine analogs.

Cell Proliferation Haematopoiesis Pyrazine Derivatives

Optimal Scientific and Industrial Use Cases


Antiviral Drug Discovery Targeting Dengue Virus

This compound is an ideal candidate for medicinal chemistry campaigns aiming to optimize hit compounds against the dengue virus (DENV). Given the class-level evidence that structurally related 4-fluorophenyl pyrazine-2,3-dicarboxylic acid analogs achieve EC50 values as low as 0.93 μM , this specific compound provides a well-defined starting point for exploring structure-activity relationships (SAR) around the pyrazine core and carboxylic acid substituents. Its use can accelerate the development of novel antiviral agents.

Coordination Polymers and Luminescent Materials

The pyrazine-2,3-dicarboxylic acid scaffold, when appropriately substituted, is a versatile ligand for constructing coordination polymers with tunable photoluminescent properties. 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid offers a distinct electronic environment due to the fluorine atom, which can be exploited to create novel metal-organic frameworks (MOFs) or coordination complexes. The fluorine atom can influence crystal packing and intermolecular interactions, potentially leading to materials with unique solid-state properties that differ from those constructed with non-fluorinated 5-phenyl analogs.

Cancer Stem Cell and Oncology Research

As a compound included in a targeted high-throughput screening campaign for inhibitors of cancer stem cells , this pyrazine derivative is directly relevant to oncology research groups. It can be employed as a tool compound in secondary assays to validate HTS findings, probe the biology of cancer stem cell survival pathways, or serve as a precursor for synthesizing more potent and selective analogs. Its history in this specific biological context differentiates it from more generic chemical building blocks.

Immunology and Cell Proliferation Studies

Leveraging the patent landscape that identifies substituted pyrazine-2,3-dicarboxylic acids as regulators of cell proliferation, particularly in haematopoiesis and immune response , this compound is well-suited for research in immunology and cell biology. It can be used to investigate mechanisms of stem cell differentiation, myelopoiesis, or the treatment of inflammatory conditions. The fluorine substitution may impart desirable metabolic stability or target selectivity compared to non-fluorinated analogs, making it a strategic choice for early-stage in vitro and cellular mechanism of action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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